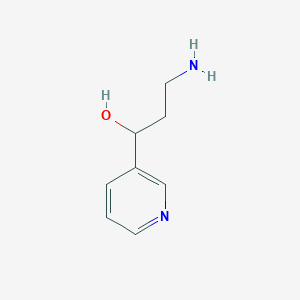

3-Amino-1-(pyridin-3-yl)propan-1-ol

Description

3-Amino-1-(pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring attached to a three-carbon chain, which is further substituted with an amino group and a hydroxyl group

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-amino-1-pyridin-3-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4,9H2 |

InChI Key |

RTAJHYMECOMLFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 3-nitropyridine to 3-aminopyridine, followed by the addition of a three-carbon chain through a Grignard reaction or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxaldehyde or pyridine carboxylic acid, while reduction can produce different amine derivatives .

Scientific Research Applications

3-Amino-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.

3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.

3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of a pyridine ring .

Uniqueness

3-Amino-1-(pyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a three-carbon chain attached to a pyridine ring.

Biological Activity

3-Amino-1-(pyridin-3-yl)propan-1-ol, an organic compound with the molecular formula C8H10N2O, has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research . This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a three-carbon chain with an amino group and a hydroxyl group, making it a derivative of pyridine. The unique combination of these functional groups allows for diverse chemical interactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 7.8 to 500 µg/mL , depending on the specific structural modifications made to the compound .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15.6 - 500 | Gram-positive bacteria |

| Pyridin-2-ylmethylidene derivatives | 7.8 - 125 | Various bacterial strains |

The observed antimicrobial activity is believed to be influenced by the compound's lipophilicity , which affects its ability to penetrate cell membranes .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It appears to inhibit specific enzymes involved in cancer progression, particularly nitric oxide synthase (NOS), which plays a role in tumor growth and metastasis. By modulating NOS activity, this compound may help reduce tumor proliferation and enhance therapeutic outcomes in cancer treatment.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound has been identified as an inhibitor of nitric oxide synthase, impacting various physiological processes related to inflammation and cancer.

- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways, leading to altered cell growth and apoptosis in cancer cells.

- Structural Modifications : Variations in the chemical structure can significantly influence its biological activity, with certain derivatives showing enhanced potency against microbial strains and cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of this compound for their antimicrobial properties. The results indicated that modifications to the pyridine ring significantly affected antimicrobial potency, with some derivatives demonstrating superior activity against resistant bacterial strains .

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer properties, highlighting its ability to inhibit NOS in colorectal cancer models. This study suggested that the compound could serve as a lead for developing new anticancer agents targeting NOS pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.